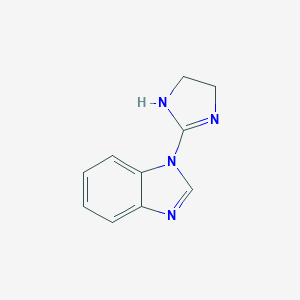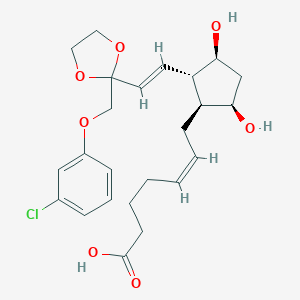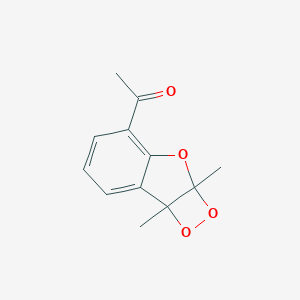
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, also known as ADMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMB is a benzofuran derivative that is structurally similar to psilocin, a naturally occurring psychedelic compound found in some mushrooms. ADMB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored in scientific research.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is not fully understood, but it is believed to act as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the growth of certain bacterial and fungal strains, although the exact mechanism of this action is still being studied.
Biochemische Und Physiologische Effekte
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have various biochemical and physiological effects, including the potential to induce psychedelic effects similar to those of psilocin. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the growth of certain bacterial and fungal strains, although the exact mechanism of this action is still being studied. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have potential as a fluorescent probe for imaging biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in lab experiments is its potential as a tool for studying the structure and function of serotonin receptors. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may also have potential as a fluorescent probe for imaging biological systems. However, one limitation of using 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in lab experiments is its potential toxicity and the use of hazardous chemicals required for its synthesis.
Zukünftige Richtungen
There are several potential future directions for the study of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran. One potential direction is the further investigation of its potential as a ligand for serotonin receptors, particularly the 5-HT2A receptor. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may have potential as a tool for studying the structure and function of these receptors. Further research is also needed to fully understand the mechanism of action of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran and its potential as a fluorescent probe for imaging biological systems. Lastly, the potential antibacterial and antifungal properties of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran should be further explored.
Conclusion
In conclusion, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored in scientific research. Further research is needed to fully understand the potential of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in various applications.
Synthesemethoden
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized using various methods, including the condensation of 2,3-dimethyl-1,4-benzoquinone with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2,3-dimethyl-1,4-benzoquinone with acetic anhydride and acetic acid in the presence of a catalyst. The synthesis of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran requires careful handling due to its potential toxicity and the use of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been used in scientific research for various applications, including its potential as a ligand for serotonin receptors, as well as its potential as a tool for studying the structure and function of these receptors. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been studied for its potential as a fluorescent probe for imaging biological systems. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been investigated for its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
128753-86-6 |
|---|---|
Produktname |
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran |
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-5-4-6-9-10(8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3 |
InChI-Schlüssel |
VPSOTEYZOPXZJE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
Kanonische SMILES |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



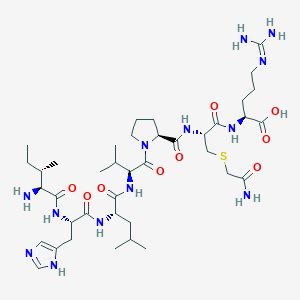
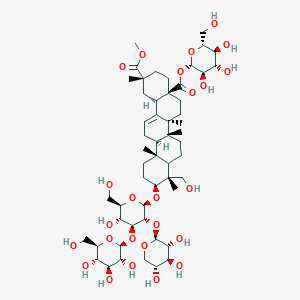
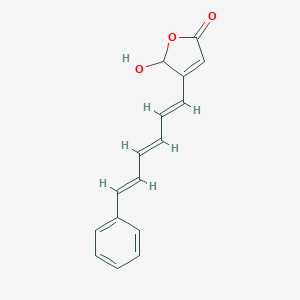
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
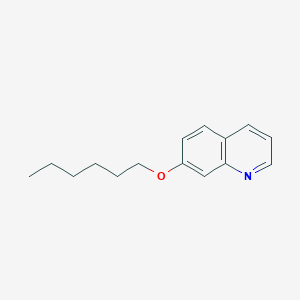
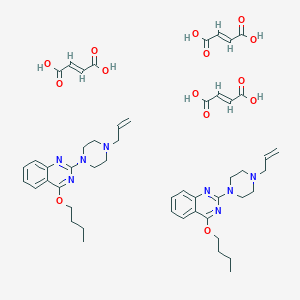
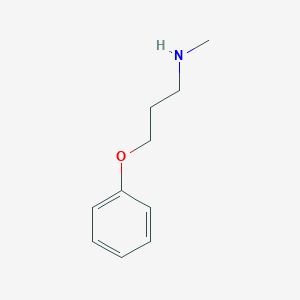
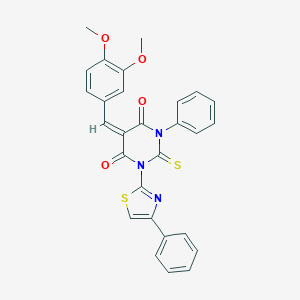
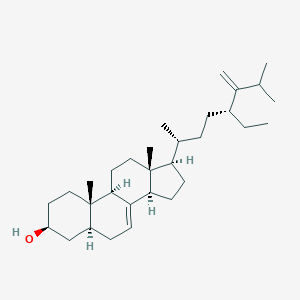
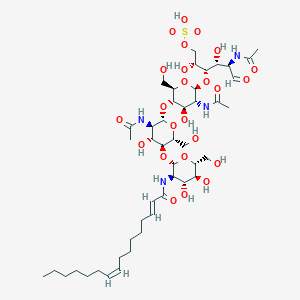
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
